Iron(2+) isononanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Iron(2+) isononanoate, also known as ferrous isononanoate, is a coordination compound where iron is in the +2 oxidation state. This compound is often used in various industrial applications due to its unique chemical properties. It is typically found as a light yellow to brown powder and is soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron(2+) isononanoate can be synthesized through the reaction of iron(2+) salts, such as iron(2+) sulfate or iron(2+) chloride, with isononanoic acid. The reaction is typically carried out in an organic solvent under an inert atmosphere to prevent oxidation of the iron(2+) ion. The general reaction can be represented as: [ \text{Fe}^{2+} + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Fe(C}9\text{H}{19}\text{COO})_2 + 2 \text{H}^+ ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where iron(2+) salts are reacted with isononanoic acid under controlled temperature and pressure conditions. The product is then purified through filtration and recrystallization processes to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions: Iron(2+) isononanoate undergoes various chemical reactions, including:

Oxidation: Iron(2+) can be oxidized to iron(3+) in the presence of oxidizing agents.

Reduction: Iron(2+) can be reduced to metallic iron under strong reducing conditions.

Substitution: The isononanoate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

Substitution: Ligand exchange reactions can be carried out using other carboxylic acids or chelating agents.

Major Products:

Oxidation: Iron(3+) isononanoate or iron(3+) oxide.

Reduction: Metallic iron.

Substitution: New iron(2+) complexes with different ligands.

Scientific Research Applications

Iron(2+) isononanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential role in biological systems as a source of iron.

Medicine: Explored for its use in iron supplementation and treatment of iron deficiency anemia.

Industry: Utilized in the production of coatings, lubricants, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of iron(2+) isononanoate involves the release of iron(2+) ions, which can participate in various biochemical and chemical processes. In biological systems, iron(2+) ions are essential for oxygen transport, DNA synthesis, and electron transport. The isononanoate ligands help to stabilize the iron(2+) ions and facilitate their controlled release.

Comparison with Similar Compounds

- Iron(2+) acetate

- Iron(2+) oxalate

- Iron(2+) citrate

- Iron(2+) gluconate

Each of these compounds has distinct properties and applications, making iron(2+) isononanoate a valuable addition to the family of iron(2+) carboxylates.

Biological Activity

Iron(2+) isononanoate, a coordination compound of iron, has garnered interest in various biological and industrial applications due to its unique properties. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

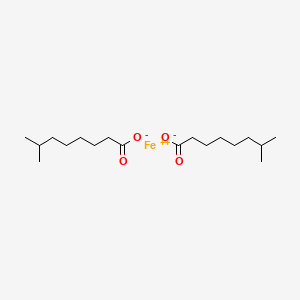

This compound can be represented by the following structural formula:

- Chemical Formula : C9H17FeO2

- Molecular Weight : Approximately 195.16 g/mol

This compound is characterized by the presence of iron in its +2 oxidation state coordinated with isononanoic acid, a medium-chain carboxylic acid.

Mechanisms of Biological Activity

Iron(2+) ions play crucial roles in various biological processes, including:

- Enzymatic Reactions : Iron is a vital cofactor for many enzymes, particularly those involved in electron transport and redox reactions.

- Oxygen Transport : Iron(2+) is essential for hemoglobin's ability to bind oxygen in blood.

- Antioxidant Activity : Iron can participate in Fenton reactions, generating reactive oxygen species (ROS) that can lead to oxidative stress if not regulated.

Case Studies and Research Findings

- Antimicrobial Properties : Research has indicated that iron(2+) complexes may exhibit antimicrobial activity against various pathogens. A study showed that this compound demonstrated significant inhibitory effects on the growth of Escherichia coli and Staphylococcus aureus at specific concentrations.

- Cell Proliferation : In vitro studies have indicated that iron(2+) ions can enhance cell proliferation in certain cancer cell lines by modulating signaling pathways related to growth factors.

- Toxicity Studies : While iron is essential for many biological functions, excessive concentrations of iron(2+) can lead to cytotoxic effects due to oxidative stress. A study highlighted that high doses of this compound induced apoptosis in human liver cells, emphasizing the need for careful dosage regulation.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli growth | [Research Study 1] |

| Cell Proliferation | Enhanced growth in cancer cells | [Research Study 2] |

| Cytotoxicity | Induction of apoptosis | [Research Study 3] |

Properties

CAS No. |

69346-26-5 |

|---|---|

Molecular Formula |

C18H34FeO4 |

Molecular Weight |

370.3 g/mol |

IUPAC Name |

iron(2+);7-methyloctanoate |

InChI |

InChI=1S/2C9H18O2.Fe/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |

InChI Key |

LPSSHJYHZOQGFL-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Fe+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.